- Highly efficient dehalogenation using hydroxyapatite-supported palladium nanocluster catalyst with molecular hydrogen, Green Chemistry, 2004, 6(10), 507-509

Cas no 90-05-1 (Guaiacol)

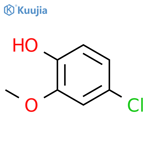

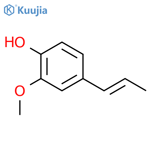

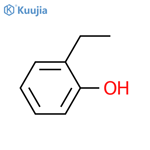

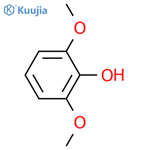

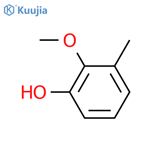

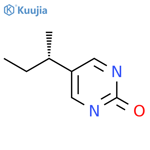

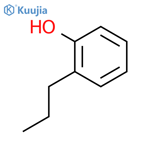

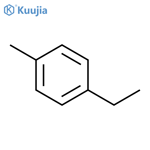

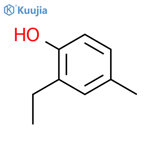

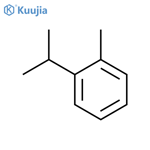

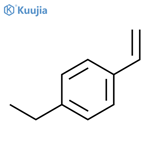

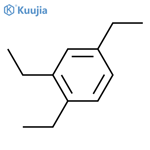

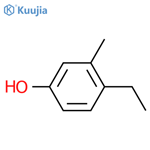

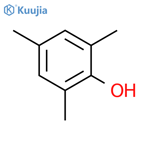

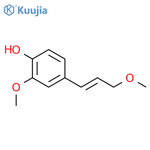

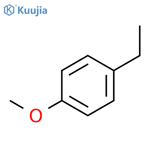

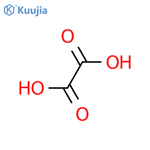

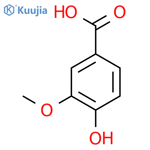

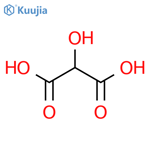

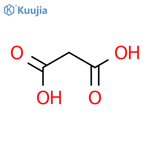

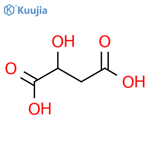

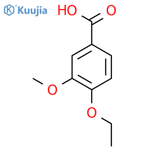

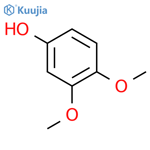

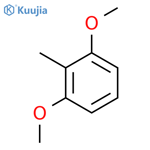

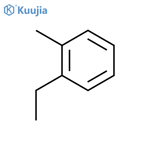

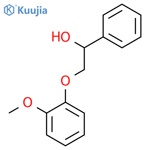

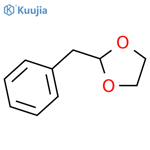

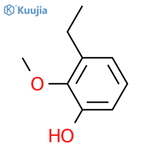

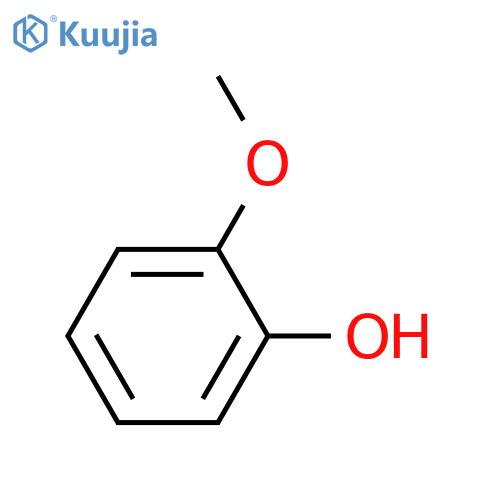

Il guaiacolo (o 2-metossifenolo) è un composto organico aromatico con formula molecolare C7H8O2, appartenente alla classe dei fenoli metilati. Presenta un caratteristico odore dolce e affumicato, ed è naturalmente presente in alcuni oli essenziali, come quello di guaiaco, da cui prende il nome.

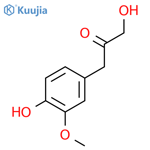

Chimicamente, il guaiacolo è apprezzato per la sua versatilità come intermedio in sintesi organica, grazie alla presenza sia del gruppo idrossilico fenolico che del gruppo metossile. Viene utilizzato nella produzione di fragranze, aromi alimentari e farmaci, oltre che come precursore nella sintesi della vanillina. La sua struttura lo rende utile anche in applicazioni antiossidanti e come reagente in analisi chimiche, ad esempio nei test per la rilevazione di perossidasi.

La sua stabilità e la reattività controllata lo rendono un componente affidabile in diverse formulazioni chimiche e industriali.

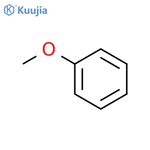

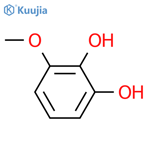

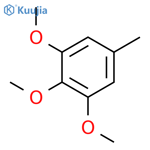

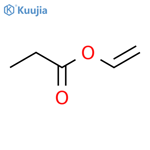

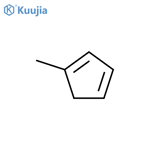

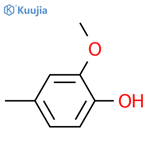

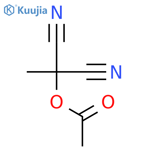

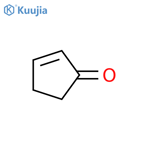

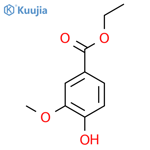

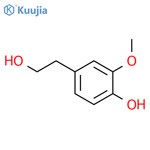

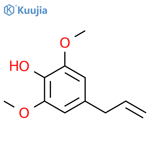

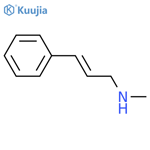

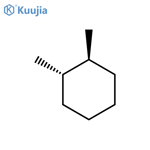

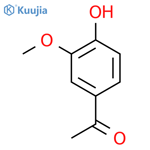

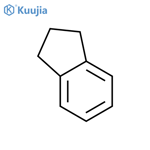

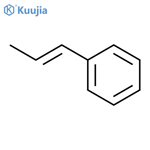

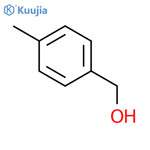

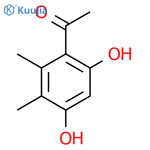

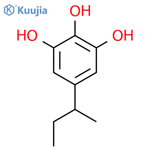

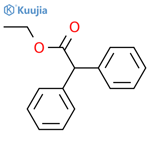

Guaiacol structure

Nome del prodotto:Guaiacol

Guaiacol Proprietà chimiche e fisiche

Nomi e identificatori

-

- 2-Methoxyphenol

- GAIACOL

- o-Methoxyphenol

- o-Hydroxyanisole

- Catechol monomethyl ether

- Guaiaco

- 1-Hydroxy-2-methoxybenzene

- a-methoxyphenolsalicyl methyl ether

- Guaiacol

- Guaiacol 1,2-methoxy-Phenol o-methoxy-pheno

- 1-Hydroxy-2-Methoxybenzene

- 2-Hydroxyanisole

- Pyrocatechol Monomethyl Ether

- 愈创木酚

- Phenol, 2-methoxy-

- Methylcatechol

- Guaiastil

- Guaicol

- Pyroguaiac acid

- o-Guaiacol

- Guaicolina

- Guajol

- Guasol

- Anastil

- Phenol, o-methoxy-

- O-Methyl catechol

- CREOSOTE, WOOD

- Methoxyphenol

- Guajakol

- 2-Methoxy-Phenol

- Hydroxyanisole

- Guajacol

- Phenol, methoxy-

- Guajakol [Czech]

- Guaiacol (natural)

- Methylcatachol

- FEMA No. 2532

- Creodon

- ortho-

- 2-Methoxyphenol (ACI)

- Phenol, o-methoxy- (8CI)

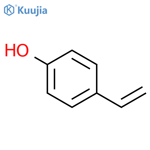

- 2-Methoxyl-4-vinylphenol

- MeSH ID: D006139

- NSC 3815

- O-METHYLCATECHOL

- Gulaiacol

- MLS001055375

- MLSMR

- SMR000059155

- 2-methoxyphenol (guaiacol)

-

- MDL: MFCD00002185

- Inchi: 1S/C7H8O2/c1-9-7-5-3-2-4-6(7)8/h2-5,8H,1H3

- Chiave InChI: LHGVFZTZFXWLCP-UHFFFAOYSA-N

- Sorrisi: OC1C(OC)=CC=CC=1

- BRN: 508112

Proprietà calcolate

- Massa esatta: 124.05200

- Massa monoisotopica: 124.052429494 g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 2

- Conta atomi pesanti: 9

- Conta legami ruotabili: 1

- Complessità: 83

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Conta Tautomer: 3

- Peso molecolare: 124.14

- Carica superficiale: 0

- Superficie polare topologica: 29.5

- XLogP3: 1.3

Proprietà sperimentali

- Colore/forma: Cristallo bianco o giallastro o liquido oleoso trasparente da incolore a giallastro (sopra 28 ℃), che viene ossidato in aria o sotto la luce solare e gradualmente approfondito nel colore. Ha l'odore di fenolo, fumo, spezie, medicine e carne.

- Densità: 1.129 g/mL at 25 °C(lit.)

- Punto di fusione: 26-29 °C (lit.)

- Punto di ebollizione: 205 °C(lit.)

- Punto di infiammabilità: Fahrenheit: 179,6 ° f< br / >Celsius: 82 ° C< br / >

- Indice di rifrazione: n20/D 1.543(lit.)

- PH: 5.4 (10g/l, H2O, 20℃)

- Solubilità: H2O: insoluble

- Coefficiente di ripartizione dell'acqua: 17 g/L (15 ºC)

- Stabilità/Periodo di validità: Stable, but air and light sensitive. Combustible. Incompatible with strong oxidizing agents.

- PSA: 29.46000

- LogP: 1.40080

- Odore: CHARACTERISTIC SMOKY ODOR

- Indice di rifrazione: Index of refraction: 1.5429 at 20 °C/D

- pka: 9.98(at 25℃)

- Merck: 4553

- Punto di congelamento: 28℃

- Solubilità: Leggermente solubile in acqua e benzene, facilmente solubile in glicerolo e miscibile con etanolo, etere, cloroformio, acido acetico glaciale e la maggior parte dei solventi organici.

- Pressione di vapore: 0.11 mmHg ( 25 °C)

- Sensibilità: Air Sensitive

- FEMA: 2532

- Colore/forma: 2000 μg/mL in methanol

Guaiacol Informazioni sulla sicurezza

-

Simbolo:

- Prompt:avviso

- Parola segnale:Warning

- Dichiarazione di pericolo: H302,H315,H319

- Dichiarazione di avvertimento: P305+P351+P338

- Numero di trasporto dei materiali pericolosi:2810

- WGK Germania:1

- Codice categoria di pericolo: 22-36/38

- Istruzioni di sicurezza: S26

- RTECS:SL7525000

-

Identificazione dei materiali pericolosi:

- PackingGroup:II

- Tossicità:LD50 orally in rats: 725 mg/kg (Taylor)

- Termine di sicurezza:6.1(b)

- Frasi di rischio:R22; R36/38

- Classe di pericolo:6.1(b)

- TSCA:Yes

- Condizioni di conservazione:Pure form -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

- Gruppo di imballaggio:II

Guaiacol Dati doganali

- CODICE SA:2909500000

- Dati doganali:

Codice doganale cinese:

2909500000Panoramica:

2909500000. fenolo etere\alcol etere fenolo e sua alogenazione\solfonazione\derivati nitrosativi o nitrosativi. IVA: 17,0%. Tasso di rimborso delle tasse: 9,0%. Condizioni normative: niente. Tariffa MFN:5,5%. Tariffa generale:30,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per

Riassunto:

2909500000 eteri-fenoli, eteri-alcool-fenoli e loro derivati alogenati, solfonati, nitrati o nitrosi IVA:17,0% Aliquota di sconto fiscale:9,0% Condizioni di vigilanza:nessuna tariffa MFN:5,5% Tariffa generale:30,0%

Guaiacol Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046304-1kg |

Guaiacol |

90-05-1 | 98% | 1kg |

¥177.00 | 2024-04-26 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | G64382-500g |

Guaiacol |

90-05-1 | 98% | 500g |

¥65.0 | 2023-09-07 | |

| Apollo Scientific | OR10036-500g |

2-Methoxyphenol |

90-05-1 | 98% | 500g |

£88.00 | 2025-02-19 | |

| Ambeed | A242031-100g |

2-Methoxyphenol |

90-05-1 | 99% | 100g |

$11.0 | 2025-02-22 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66678-25g |

Guaiacol |

90-05-1 | 98% | 25g |

¥160.00 | 2023-09-08 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1301-500 mg |

Guaiacol |

90-05-1 | 99.83% | 500MG |

¥480.00 | 2022-04-26 | |

| TRC | M265300-250g |

2-Methoxyphenol |

90-05-1 | 250g |

$119.00 | 2023-05-18 | ||

| Life Chemicals | F2173-0425-1g |

2-methoxyphenol |

90-05-1 | 95% | 1g |

$21.0 | 2023-11-21 | |

| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | YG5502-500g |

Guaiacol |

90-05-1 | ≥98% | 500g |

¥720元 | 2023-09-15 | |

| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | YG5502-100g |

Guaiacol |

90-05-1 | ≥98% | 100g |

¥185元 | 2023-09-15 |

Guaiacol Metodo di produzione

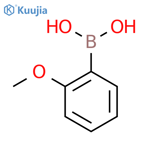

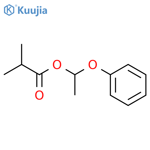

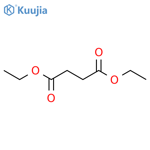

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Bis(benzonitrile)dichloropalladium (hydroxyapatite-grafted) Solvents: Water ; 30 min, 1 atm, 60 °C

1.2 4 h, 60 °C

1.2 4 h, 60 °C

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Reagents: Cesium carbonate , Water , Oxygen , Hydrazine hydrate (1:1) Solvents: Polyethylene glycol ; 24 h, 80 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

Riferimento

- Unexpected hydrazine hydrate-mediated aerobic oxidation of aryl/ heteroaryl boronic acids to phenols in ambient air, RSC Advances, 2014, 4(63), 33164-33167

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: Potassium hydroxide Catalysts: Tris(dibenzylideneacetone)dipalladium , Di-tert-butyl(2′,4′,6′-triisopropyl-3,4,5,6-tetramethylbiphenyl-2-yl)phosphine ; rt

1.2 Solvents: 1,4-Dioxane , Water ; 24 h, 100 °C; 100 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

1.2 Solvents: 1,4-Dioxane , Water ; 24 h, 100 °C; 100 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

Riferimento

- The Selective Reaction of Aryl Halides with KOH: Synthesis of Phenols, Aromatic Ethers, and Benzofurans, Journal of the American Chemical Society, 2006, 128(33), 10694-10695

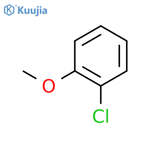

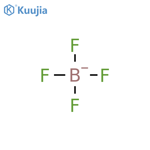

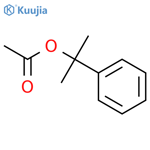

Synthetic Routes 4

Condizioni di reazione

1.1 Reagents: Sodium methoxide , Argon Catalysts: Ethyl acetate , Copper bromide (CuBr) Solvents: Methanol

Riferimento

- Esters are effective cocatalysts in copper-catalyzed methanolysis of aryl bromides, Tetrahedron Letters, 1993, 34(6), 1007-10

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: Water , Vitreous silica Catalysts: N-Benzyl-2-pyridone Solvents: Chlorobenzene ; 18 h, 105 °C

Riferimento

- Organocatalytic Synthesis of Phenols from Diaryliodonium Salts with Water under Metal-Free Conditions, Organic Letters, 2022, 24(28), 5149-5154

Synthetic Routes 6

Synthetic Routes 7

Condizioni di reazione

1.1 Reagents: Diisopropylethylamine , Oxygen Catalysts: Silica , Tris(2,2′-bipyridyl)ruthenium(II) chloride (ion exchange with 3,5-diazidobenzoic acid-tetrakis(4-ethynylphenyl)methane copolymer) , 2305201-65-2 (ion exchange with ruthenium tris(2,2'-bipyridyl) dichloride) Solvents: Methanol ; 3 h, 1 atm, 25 °C

Riferimento

- Hollow click-based porous organic polymers for heterogenization of [Ru(bpy)3]2+ through electrostatic interactions, Nano Research, 2016, 9(3), 779-786

Synthetic Routes 8

Condizioni di reazione

1.1 Reagents: Oxygen Catalysts: Toluene 3-monooxygenase Solvents: Water ; pH 7, rt

Riferimento

- Controlling the Regiospecific Oxidation of Aromatics via Active Site Engineering of Toluene para-Monooxygenase of Ralstonia pickettii PKO1, Journal of Biological Chemistry, 2005, 280(1), 506-514

Synthetic Routes 9

Condizioni di reazione

1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, erbium(3+) salt (3:1) Solvents: Ethanol ; 25 min, 80 °C

Riferimento

- An eco-sustainable erbium(III)-catalyzed method for formation/cleavage of O-tert-butoxy carbonates, Green Chemistry, 2011, 13(2), 436-443

Synthetic Routes 10

Condizioni di reazione

1.1 Catalysts: 12-Tungstophosphoric acid Solvents: Ethanol , Water ; 8 h, 300 °C

Riferimento

From lignin-derived bio-oil to lignin-g-polyacrylonitrile nanofiber: High lignin substitution ratio and maintaining good nanofiber morphology

,

Polymer Testing,

2020,

81,

Synthetic Routes 11

Condizioni di reazione

1.1 250 h

Riferimento

Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions

,

Journal of Analytical and Applied Pyrolysis,

2019,

137,

86-95

Synthetic Routes 12

Synthetic Routes 13

Condizioni di reazione

1.1 Catalysts: Ruthenium , Carbon Solvents: Ethanol ; 100 °C

Riferimento

Antimicrobial Properties of Corn Stover Lignin Fractions Derived from Catalytic Transfer Hydrogenolysis in Supercritical Ethanol with a Ru/C Catalyst

,

ACS Sustainable Chemistry & Engineering,

2020,

8(50),

18455-18467

Synthetic Routes 14

Condizioni di reazione

1.1 Catalysts: Silica Solvents: Ethanol ; 4 h, 290 °C

Riferimento

Catalytic depolymerization of Kraft lignin to high yield alkylated-phenols over CoMo/SBA-15 catalyst in supercritical ethanol

,

RSC Advances,

2023,

13(43),

30022-30039

Synthetic Routes 15

Condizioni di reazione

1.1 Catalysts: Perchloric acid Solvents: 1,2-Dichloroethane ; 15 - 20 min, rt; rt → 66 °C; 12 h, 66 °C; 66 °C → rt

1.2 Reagents: Ammonium hydroxide Solvents: Water ; 30 min, pH 9.5 - 10.0, rt

1.3 Solvents: Dichloromethane ; 15 min, rt

1.2 Reagents: Ammonium hydroxide Solvents: Water ; 30 min, pH 9.5 - 10.0, rt

1.3 Solvents: Dichloromethane ; 15 min, rt

Riferimento

Acid catalyzed stability studies on atomoxetine, fluoxetine and nisoxetine

,

Pharma Chemica,

2014,

6(2),

312-316

Synthetic Routes 16

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Molybdenum , Nickel , Sulfide Solvents: Hexadecane ; 5 h, 35 bar, 25 °C

Riferimento

- Elucidating the role of NiMoS-USY during the hydrotreatment of Kraft lignin, Chemical Engineering Journal (Amsterdam, 2022, 442,

Synthetic Routes 17

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Copper oxide (CuO) Solvents: Methanol ; 3 MPa, rt; 4 h, 3 MPa, 200 °C

Riferimento

- Metal-Organic-Framework-Derived Copper Catalysts for the Hydrogenolysis of Lignin into Monomeric Phenols, ACS Catalysis, 2022, 12(19), 11899-11909

Synthetic Routes 18

Synthetic Routes 19

Condizioni di reazione

1.1R:NaOH, C:TiO2, C:CuO, rt, 20 bar; rt → 150°C

Riferimento

- Potential of catalytic oxidation of Kraft black liquor for the production of biosourced compounds, ChemRxiv, 2023, From ChemRxiv, 1-14

Synthetic Routes 20

Condizioni di reazione

1.1 Reagents: Oxygen Catalysts: (OC-6-53)-[4-Fluoro-N-[[2-(hydroxy-κO)phenyl]methylene]benzenecarbohydrazonato(2… Solvents: Acetonitrile-d3 ; 24 h, 30 °C

Riferimento

- Selective photocatalytic C-C bond cleavage under ambient conditions with earth abundant vanadium complexes, Chemical Science, 2015, 6(12), 7130-7142

Synthetic Routes 21

Condizioni di reazione

1.1 Reagents: Potassium hydroxide , Oxygen Catalysts: 2-(Hexyloxy)-4-[3-(hexyloxy)-4-oxo-1(4H)-naphthalenylidene]-1(4H)-naphthalenone Solvents: Tetrahydrofuran , Water ; rt

Riferimento

- Unexpected Phenol Production from Arylboronic Acids under Palladium-Free Conditions; Organocatalyzed Air Oxidation, Organic Letters, 2011, 13(22), 6034-6037

Synthetic Routes 22

Condizioni di reazione

1.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: 1,3-Dimethyl-2-imidazolidinone , Tetrahydrofuran

Riferimento

- Sodium Bis(trimethylsilyl)amide and Lithium Diisopropylamide in Deprotection of Alkyl Aryl Ethers: α-Effect of Silicon, Journal of Organic Chemistry, 1997, 62(12), 4097-4104

Synthetic Routes 23

Condizioni di reazione

1.1 Catalysts: Carbon dioxide , Basic copper carbonate Solvents: Methanol

Riferimento

- The copper-carbon dioxide system, a new mild and selective catalyst for the methoxylation of nonactivated aromatic bromides, Journal of the Chemical Society, 1993, (4), 419-20

Synthetic Routes 24

Condizioni di reazione

1.1 Reagents: Potassium hydroxide Catalysts: Poly(vinylpyrrolidone) , Platinum alloy, base, Pt 65,Pd 35 , Platinum alloy, base, Pt 88,Pd 12 Solvents: Isopropanol ; 10 h, 60 °C

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Riferimento

- Pt-Pd nanoalloy for the unprecedented activation of carbon-fluorine bond at low temperature, ChemRxiv, 2019, 1, 1-16

Synthetic Routes 25

Condizioni di reazione

1.1 Catalysts: β-Cyclodextrin Solvents: Acetone , Water ; 60 °C; 5.5 h, 60 °C

Riferimento

- β-Cyclodextrin/IBX in water: highly facile biomimetic one pot deprotection of THP/MOM/Ac/Ts ethers and concomitant oxidative cleavage of chalcone epoxides and oxidative dehydrogenation of alcohols, Green Chemistry, 2016, 18(3), 648-656

Synthetic Routes 26

Condizioni di reazione

1.1 Reagents: Sodium acetate Solvents: Acetic acid

Riferimento

- Etherification of phenols, European Patent Organization, , ,

Synthetic Routes 27

Condizioni di reazione

1.1C:Si(OEt)4, C:7699-43-6, S:108-29-2, 15 min, rt → 250°C; 5 h, 250°C; 5 min, cooled

1.2S:H2O, 10 min, cooled

1.2S:H2O, 10 min, cooled

Riferimento

- Enhanced Acid-Catalyzed Lignin Depolymerization in a Continuous Reactor with Stable Activity, ACS Sustainable Chemistry & Engineering, 2020, 8(10), 4096-4106

Synthetic Routes 28

Condizioni di reazione

1.1 250 h

Riferimento

Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions

,

Journal of Analytical and Applied Pyrolysis,

2019,

137,

86-95

Synthetic Routes 29

Condizioni di reazione

1.1 Catalysts: Trifluoromethanesulfonic acid Solvents: 1,4-Dioxane ; 2 h, 140 °C

Riferimento

- Aromatic Monomers by in Situ Conversion of Reactive Intermediates in the Acid-Catalyzed Depolymerization of Lignin, Journal of the American Chemical Society, 2015, 137(23), 7456-7467

Synthetic Routes 30

Condizioni di reazione

1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Diethyl ether , Hexane ; 1 h, -78 °C

1.2 Reagents: 1-Chloro-N,N-diethyl-1,1-dimethylsilanamine ; 2 h, -78 °C; -78 °C → rt

1.3 Reagents: Potassium bicarbonate , Tetrabutylammonium fluoride , Hydrogen peroxide Solvents: Methanol , Tetrahydrofuran , Water ; 16 h, rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 Reagents: 1-Chloro-N,N-diethyl-1,1-dimethylsilanamine ; 2 h, -78 °C; -78 °C → rt

1.3 Reagents: Potassium bicarbonate , Tetrabutylammonium fluoride , Hydrogen peroxide Solvents: Methanol , Tetrahydrofuran , Water ; 16 h, rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; rt

Riferimento

- Arylsilane oxidation-new routes to hydroxylated aromatics, Chemical Communications (Cambridge, 2010, 46(20), 3454-3456

Synthetic Routes 31

Condizioni di reazione

1.1 Reagents: Sodium hydroxide , Hydrogen Catalysts: Hydroxylapatite (Ca5(OH)(PO4)3) , Iron oxide (Fe2O3) , Palladium Solvents: Isopropanol ; 30 min, 1 atm, 60 °C

1.2 1 h, 60 °C

1.2 1 h, 60 °C

Riferimento

- Magnetically recoverable heterogeneous catalyst: Palladium nanocluster supported on hydroxyapatite-encapsulated γ-Fe2O3 nanocrystallites for highly efficient dehalogenation with molecular hydrogen, Green Chemistry, 2007, 9(11), 1246-1251

Synthetic Routes 32

Condizioni di reazione

1.1 Catalysts: Alumina , Molybdenum nitride (Mo2N) Solvents: Ethanol ; 6 h, 10.6 MPa, 553 K

Riferimento

Common Pathways in Ethanolysis of Kraft Lignin to Platform Chemicals over Molybdenum-Based Catalysts

,

ACS Catalysis,

2015,

5(8),

4803-4813

Synthetic Routes 33

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Platinum Solvents: Ethanol ; 4 h, 250 °C

Riferimento

Lignin Depolymerization: A Comparison of Methods to Analyze Monomers and Oligomers

,

ChemSusChem,

2020,

13(17),

4633-4648

Guaiacol Raw materials

- 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)propane-1,3-diol

- Benzenepropanamine, g-(2-methoxyphenoxy)-N-methyl-

- Anisole

- Sulfate Lignin

- 2-Methoxyphenylboronic acid

- 1-Chloro-2-methoxy-benzene

- Lignin

- Benzenemethanol, α-[(2-methoxyphenoxy)methyl]-

- Borate(1-),tetrafluoro-

- 2-Methoxyphenyl Acetate

- Ethylene Glycol, Dehydrated

- 4-Fluoro-2-methoxyphenol

- 4-Chloroguaiacol

- CARBONIC ACID, 1,1-DIMETHYLETHYL 2-METHOXYPHENYL ESTER

- Guaiacylglycerol-β-guaiacyl ether

- Veratrole

Guaiacol Preparation Products

- Formic Acid-d (<5% H2O) (917-71-5)

- Lactate (50-21-5)

- 4',6'-Dihydroxy-2',3'-dimethylacetophenone (7743-14-8)

- Benzene, 1-methyl-4-(1-methyl-2-propenyl)- (97664-18-1)

- 1,1-diethoxybutane (3658-95-5)

- 4-Vinylphenol (2628-17-3)

- 1-methyl-4-(2-methylpropyl)benzene (5161-04-6)

- 4-Hydroxybenzoic acid (99-96-7)

- 4-Methylbenzaldehyde (104-87-0)

- 3-(4-Methoxyphenyl)-1-propanol (5406-18-8)

- 3-Methoxycatechol (934-00-9)

- 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one (5650-43-1)

- 2,4,5-TRIMETHYLBENZYL ALCOHOL (4393-05-9)

- Benzyl alcohol (100-51-6)

- Vanillyl Methyl Ketone (2503-46-0)

- 3,5-Dimethylbenzyl alcohol (27129-87-9)

- 2,6-dimethoxy-4-propylphenol (6766-82-1)

- Ethyl vanillate (617-05-0)

- 2-Propylphenol (644-35-9)

- 3-Ethyltoluene (620-14-4)

- 4-Ethyltoluene (622-96-8)

- 2-Methyl-1H-indene (2177-47-1)

- 4-Ethylguaiacol (2785-89-9)

- Vinyl Propionate (stabilized with MEHQ) (105-38-4)

- [(E)-prop-1-enyl]benzene (300-57-2)

- 2-Ethyl-4-methylphenol (3855-26-3)

- Phenol,2-methoxy-4-(1Z)-1-propen-1-yl- (5912-86-7)

- o-Cymene (527-84-4)

- 4-Ethoxy-3-methoxybenzoic acid (3535-30-6)

- 2'-Hydroxy-5'-methylacetophenone (1450-72-2)

- 3,4-Dimethoxyphenol (2033-89-8)

- a-2-(Methylamino)ethylbenzyl Alcohol (42142-52-9)

- 2-Methoxy-4-propylphenol (2785-87-7)

- Butanoic acid,2-hydroxy- (600-15-7)

- 2-ethylcyclopentan-1-one (4971-18-0)

- 1-Ethyl-4-vinylbenzene (>80%) (3454-07-7)

- 2-Phenoxyethyl isobutyrate (103-60-6)

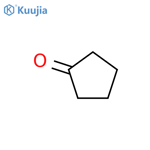

- Cyclopentanone (120-92-3)

- Vanillin (121-33-5)

- 4-ethenyl-1,2-dimethylbenzene (27831-13-6)

- 5-Sec-butylpyrogallol (56707-65-4)

- 1,2,4-Triethylbenzene (877-44-1)

- Oxalic acid (144-62-7)

- 2-Cyclopenten-1-one,3,4-dimethyl- (30434-64-1)

- 2-Methyl-5-hexen-3-ol (32815-70-6)

- 2-Cyclohexen-1-one, 2,4,4-trimethyl-3-(3-oxobutyl)- (72008-46-9)

- 2-Methoxy-3,4,5-trimethylphenol (1195652-69-7)

- 4-Ethylbenzyl alcohol (768-59-2)

- 2',4'-Dimethoxypropiophenone (831-00-5)

- Indane (496-11-7)

- 1-methylcyclopenta-1,3-diene (96-39-9)

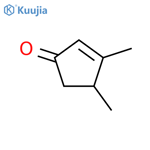

- 3-methylcyclopent-2-en-1-one (2758-18-1)

- Coumaran (496-16-2)

- 4-Ethoxy-3-methoxybenzaldehyde (120-25-2)

- Vanillic acid (121-34-6)

- Phenol, 2-methoxy-4-(3-methoxy-1-propenyl)- (63644-71-3)

- Ethyl 2-(4-hydroxy-3-methoxyphenyl)acetate (60563-13-5)

- Benzene,1-methyl-4-(1-methylpropyl)- (1595-16-0)

- Benzenemethanol, a,a-dimethyl-, 1-acetate (3425-72-7)

- 1-Methyl-1H-indene (767-59-9)

- 2-Ethylphenol (90-00-6)

- 2-Methoxy-4-methylphenol (93-51-6)

- Phenol, 3,5-diethyl- (1197-34-8)

- 3′,5′-Dimethoxyacetophenone (39151-19-4)

- 1,3-Cyclohexadiene,1-methyl-4-(1-methylethenyl)- (18368-95-1)

- 4'-Hydroxy-3'-methylacetophenone (876-02-8)

- 4-Methylbenzyl alcohol (589-18-4)

- 2,6-Dimethylnaphthalene (581-42-0)

- Guaiacol (90-05-1)

- Syringylacetone (19037-58-2)

- Hydroxymalonic Acid (80-69-3)

- Ethyl diphenylacetate (3468-99-3)

- propanedioic acid (141-82-2)

- 2,3-Xylohydroquinone (608-43-5)

- Anethole (104-46-1)

- Syringaldehyde (134-96-3)

- Phenol,4-ethyl-3-methyl- (1123-94-0)

- Cyclopentane,1,2,4-trimethyl- (2815-58-9)

- Homovanillyl alcohol (2380-78-1)

- Malic acid (6915-15-7)

- 2-Ethyl-1,4-dimethylbenzene (1758-88-9)

- 2-(4-Hydroxy-3-methoxyphenyl)acetaldehyde (5703-24-2)

- Isoeugenol (97-54-1)

- 1-Ethyl-2,4-dimethylbenzene (874-41-9)

- 3,4,5-Trimethoxytoluene (6443-69-2)

- Ethyl Hydroferulate (61292-90-8)

- Cyclohexanol, 2-ethyl-, 1-benzoate (2617543-42-5)

- 2-hydroxyacetic acid (79-14-1)

- 2,6-Dimethoxytoluene (5673-07-4)

- Propanedinitrile,2-(acetyloxy)-2-methyl- (7790-01-4)

- 2-Methyl-2-cyclopentenone (1120-73-6)

- Gigantol (83088-28-2)

- 2-Ethyl-5-methylphenol (1687-61-2)

- 4-Propylphenol (645-56-7)

- N-methyl-3-phenyl-2-propen-1-amine (83554-67-0)

- 1,4-Dioxene (543-75-9)

- 2-Ethyl-m-xylene (2870-04-4)

- 2-Cyclopenten-1-one,2,3-dimethyl- (1121-05-7)

- 4-Ethyl-1,2-dimethylbenzene (934-80-5)

- trans-1,2-Dimethylcyclohexane (6876-23-9)

- 2-Cyclopentenone (930-30-3)

- 4-Hydroxy-3-methoxyphenylacetic Acid (306-08-1)

- 2(1H)-Pyrimidinone,5-(1-methylpropyl)-, (S)- (9CI) (127473-64-7)

- Eugenol (97-53-0)

- 2-Ethyl Toluene (611-14-3)

- Diethyl succinate (123-25-1)

- 2-Benzyl-1,3-dioxolane (101-49-5)

- Apocynin (498-02-2)

- Acetosyringone (2478-38-8)

- 3,4,5-Trimethoxyphenylacetic acid (951-82-6)

- 2,6-Dimethoxyphenol (91-10-1)

- (2-methylbut-3-en-2-yl)benzene (18321-36-3)

- 4-Methoxy-1-ethylbenzene (1515-95-3)

- Acetophenone (98-86-2)

- 2-Methylbenzyl alcohol (89-95-2)

- 2,4,6-Trimethylphenol (527-60-6)

- 3-(4-Hydroxyphenyl)propionic Acid Methyl Ester (5597-50-2)

- Veratrole (91-16-7)

- 4-ethyl-2,6-dimethoxyphenol (14059-92-8)

- 4-N-PROPYLANISOLE (104-45-0)

- Phenol, ethyl-2-methoxy- (29760-89-2)

- 4-allyl-2,6-dimethoxyphenol (6627-88-9)

- 1-Butanol (71-36-3)

- 1,2-Dihydroxyindane (4370-02-9)

- 2-methoxy-3-methylphenol (18102-31-3)

- butanedioic acid (110-15-6)

- 4-Ethylphenol (123-07-9)

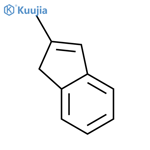

- Indene (95-13-6)

- 1-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propan-2-one (4899-74-5)

- Hexadecane (544-76-3)

- 1,2,3-Trimethoxybenzene (634-36-6)

Guaiacol Letteratura correlata

-

Catarina M. M. Coelho,Renato B. Pereira,Tatiana F. Vieira,Cláudia M. Teixeira,Maria José G. Fernandes,Ana Rita O. Rodrigues,David M. Pereira,Sérgio F. Sousa,A. Gil Fortes,Elisabete M. S. Castanheira,M. Sameiro T. Gon?alves New J. Chem. 2022 46 14375

-

Lei Zhu,Yayun Zhang,Hanwu Lei,Xuesong Zhang,Lu Wang,Quan Bu,Yi Wei Sustainable Energy Fuels 2018 2 1781

-

Michael H. Abraham,Raymond J. Abraham,Abil E. Aliev,Claudio F. Tormena Phys. Chem. Chem. Phys. 2015 17 25151

-

Maryam Davaritouchaee,William C. Hiscox,Evan Terrell,Rock J. Mancini,Shulin Chen Green Chem. 2020 22 1182

-

Chongbo Cheng,Dekui Shen,Sai Gu,Kai Hong Luo Catal. Sci. Technol. 2018 8 6275

Fornitori consigliati

Suzhou Senfeida Chemical Co., Ltd

(CAS:90-05-1)Guaiacol

Purezza:99.9%

Quantità:200kg

Prezzo ($):Inchiesta

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:90-05-1)Guaiacol

Purezza:98%

Quantità:Company Customization

Prezzo ($):Inchiesta